3-Octadecanone
Overview
Description
3-Octadecanone, also known as octadecan-3-one, is a ketone with the molecular formula C₁₈H₃₆O and a molecular weight of 268.4778 g/mol . It is a long-chain aliphatic ketone, characterized by an 18-carbon backbone with a carbonyl group at the third position. This compound is typically found in various natural sources and is used in different industrial applications.
Scientific Research Applications
3-Octadecanone has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octadecanone can be synthesized through several methods:
Fries Rearrangement: This involves the rearrangement of phenyl stearate with aluminum chloride at temperatures ranging from 115°C to 120°C.
Reaction with Stearoyl Chloride: Stearoyl chloride reacts with phenol in the presence of aluminum chloride in solvents like tetrachloroethane or nitrobenzene.
Reaction with Stearic Acid: Stearic acid reacts with phenol in the presence of zinc chloride, or hydrogenated olive oil reacts with phenol in the presence of boron trifluoride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
3-Octadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields secondary alcohols.
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, forming various substituted ketones.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products:
Oxidation Products: Octadecanoic acid.
Reduction Products: 3-Octadecanol.
Substitution Products: Various substituted ketones depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Octadecanone involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the carbonyl group.
Comparison with Similar Compounds
3-Octadecanone can be compared with other similar long-chain ketones:
Octadecan-2-one: Similar structure but with the carbonyl group at the second position.
Octadecan-4-one: Carbonyl group at the fourth position.
Octadecan-5-one: Carbonyl group at the fifth position.
Uniqueness: this compound is unique due to its specific position of the carbonyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, chemical reactivity, and biological activity .
Properties
IUPAC Name |
octadecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)4-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGARAPKXJPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171311 | |
Record name | Octadecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18261-92-2 | |
Record name | 3-Octadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18261-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018261922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Octadecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTADECAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E54YCX3QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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